3-(4-Fluorophenyl)thian-3-ol
Description
Contextualization within Organosulfur Heterocyclic Chemistry
Organosulfur heterocyclic compounds, which feature a ring structure containing at least one sulfur atom, are a cornerstone of modern chemistry. tandfonline.com These structures are not merely chemical curiosities; they are integral to numerous natural products and synthetic molecules with significant biological and material science applications. tandfonline.comresearchgate.net The class of sulfur heterocycles includes a wide variety of ring sizes and functionalities, from three-membered rings to larger macrocycles. tandfonline.com
The thiane (B73995) ring, a six-membered saturated heterocycle containing one sulfur atom, is a prominent scaffold in this family. The presence of the sulfur atom within the cyclohexane (B81311) framework imparts distinct properties compared to its all-carbon analog. The larger size of the sulfur atom and its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allow for fine-tuning of the ring's conformation and electronic properties. nih.gov The compound 3-(4-Fluorophenyl)thian-3-ol fits squarely within this chemical domain, representing a specific example of a substituted thiane derivative, making its study relevant to the broader understanding of organosulfur chemistry.
Significance of Fluorine Substitution in Organic Molecules for Research
The introduction of fluorine into organic molecules is a powerful and widely used strategy in chemical and pharmaceutical research. tandfonline.combohrium.comnih.gov Despite its minimal steric footprint, which is comparable to a hydrogen atom, fluorine's extreme electronegativity profoundly alters a molecule's physicochemical properties. tandfonline.comacs.org This modification can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity and bioavailability. tandfonline.combohrium.commdpi.com
The stability of the carbon-fluorine (C-F) bond is significantly greater than that of a carbon-hydrogen (C-H) bond, which can protect a molecule from metabolic degradation by preventing enzymatic oxidation at that site. tandfonline.combohrium.com Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility and ability to permeate cell membranes. bohrium.comacs.org The strategic placement of fluorine, as seen in the 4-fluoro-substituted phenyl group of this compound, is a deliberate design choice aimed at leveraging these beneficial effects for research purposes, such as in the development of imaging agents or therapeutic candidates. tandfonline.comacs.org
Table 1: Key Effects of Fluorine Substitution in Research
| Property Affected | Consequence of Fluorination |
|---|---|
| Metabolic Stability | Increased resistance to metabolic breakdown by blocking sites of oxidation. tandfonline.combohrium.com |
| Binding Affinity | Can enhance interactions with protein targets through favorable electrostatic or hydrophobic interactions. tandfonline.combohrium.com |
| Lipophilicity | Modulates the molecule's oil/water partition coefficient, affecting absorption and distribution. acs.orgmdpi.com |
| Acidity/Basicity (pKa) | Alters the ionization state of nearby functional groups, impacting solubility and membrane permeability. bohrium.comacs.org |
| Molecular Conformation | Can influence the preferred three-dimensional shape of a molecule due to electronic effects. acs.org |
Overview of the Thian-3-ol Scaffold in Chemical Research
The thian-3-ol scaffold, characterized by a thiane ring with a hydroxyl group at the C3 position, is a valuable structural motif for several research applications. The presence of the tertiary alcohol and the adjacent sulfur atom creates a molecule with specific stereochemical and reactive properties.
Research involving related scaffolds, such as other substituted thianols, highlights their utility as synthetic intermediates. The hydroxyl group can be a handle for further functionalization, and the sulfur atom can undergo oxidation to form sulfoxides and sulfones, expanding the synthetic diversity of the resulting products. Furthermore, the conformational analysis of substituted thianes is a significant area of study. The interplay of substituents on the ring, including the hydroxyl group, influences the equilibrium between different chair conformations, which is critical for understanding molecular recognition and reactivity. The study of such scaffolds provides insight into non-bonding interactions and stereoelectronic effects that govern molecular shape and behavior.
Research Objectives for this compound
The specific structure of this compound suggests several clear research objectives. The primary goals for investigating this compound would likely revolve around its synthesis, conformational analysis, and its potential as a building block for more complex molecules.
Key Research Objectives:
Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its analogs. This includes thorough characterization using modern spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Conformational Analysis: A central objective would be to investigate the three-dimensional structure and conformational preferences of the molecule. This involves studying the orientation of the 4-fluorophenyl group (axial vs. equatorial) and the influence of the fluorine atom and the tertiary alcohol on the geometry of the thiane ring. Such studies are crucial for designing molecules that fit precisely into specific biological binding sites.
Exploring Reactivity: Investigating the chemical reactivity of the molecule is another key goal. This could involve the oxidation of the sulfur atom or reactions of the hydroxyl group to create a library of derivatives. Understanding its reactivity profile makes it a potentially versatile intermediate for organic synthesis.
Probing for Biological Relevance: Given the presence of the fluorophenyl group—a common feature in bioactive compounds—a logical research objective is to use this compound as a scaffold to synthesize and screen for novel molecules with potential applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)thian-3-ol |
InChI |
InChI=1S/C11H13FOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 |
InChI Key |
CZFIZOJJYHAKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(4-Fluorophenyl)thian-3-ol
A retrosynthetic analysis of this compound identifies the principal bond disconnections that lead to logical precursors. The most apparent disconnection is at the C3-aryl bond and the C3-O bond of the tertiary alcohol. This approach simplifies the target molecule into two primary synthons: a nucleophilic 4-fluorophenyl species and an electrophilic thian-3-one equivalent.
This disconnection strategy is predicated on the well-established reliability of forming tertiary alcohols through the addition of organometallic reagents to ketones. The forward synthesis would therefore involve the reaction of an organometallic derivative of 4-fluorobenzene with thian-3-one. The synthesis of these two key intermediates, the thiane (B73995) ring system and the organometallic reagent, constitutes the core of the synthetic challenge.
Approaches to the Thian-3-ol Ring System
Ring-Closing Reactions for Saturated Sulfur Heterocycles
The formation of the thiane ring can be achieved through several intramolecular cyclization strategies. These methods typically involve the formation of a carbon-sulfur bond to close the six-membered ring.
One common approach is the intramolecular nucleophilic substitution of a haloalkylthiol. For instance, a 5-halo-1-mercaptopentan-3-one derivative could undergo cyclization upon treatment with a base to yield a thian-3-one precursor. A related method involves the cyclization of a dimesylate or ditosylate of a suitable diol with a sulfide (B99878) source like sodium sulfide.
Ring-closing metathesis (RCM) offers a powerful alternative for the synthesis of unsaturated precursors to the thiane ring. A diene substrate containing a sulfur atom in the backbone can be cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst. The resulting unsaturated thiane derivative can then be reduced to the saturated thiane.
| Ring-Closing Strategy | Precursor Type | Key Reagents/Catalysts | Product |
| Intramolecular Nucleophilic Substitution | Haloalkylthiol | Base (e.g., NaH, K2CO3) | Thiane derivative |
| Dihalide/Disulfonate Cyclization | 1,5-Dihaloalkane or 1,5-Disulfonate | Sodium sulfide (Na2S) | Thiane |
| Ring-Closing Metathesis (RCM) | Acyclic diene with sulfur linker | Grubbs catalyst (Ru-based) | Unsaturated thiane precursor |
Carbonyl Addition Reactions (e.g., organometallic additions to cyclic ketones like thianone)
With the thian-3-one precursor in hand, the tertiary alcohol can be constructed via the addition of a carbon nucleophile. Organometallic reagents are ideally suited for this transformation. Specifically, the addition of a Grignard reagent or an organolithium reagent derived from 4-fluorobenzene to thian-3-one would directly yield the target molecule, this compound.
The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control reactivity. The choice of the organometallic reagent can influence the yield and side-product formation.
| Organometallic Reagent | Solvent | Typical Temperature | Product |
| 4-Fluorophenylmagnesium bromide | Diethyl ether, THF | 0 °C to room temperature | This compound |
| 4-Fluorophenyllithium | Diethyl ether, Hexane | -78 °C to 0 °C | This compound |
Strategies for Establishing Substitution Patterns on the Thiane Ring
The regioselective introduction of substituents onto the thiane ring is essential for creating a diverse range of analogs. Functionalization can be achieved at various stages of the synthesis.
For substitution at the C2 or C4 positions, α-functionalization of the thian-3-one precursor is a viable strategy. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes).
Alternatively, the choice of starting materials for the ring-closing reaction can dictate the substitution pattern. For example, using a substituted 1,5-dihalopentane in a cyclization with sodium sulfide will result in a correspondingly substituted thiane.
Introduction of the 4-Fluorophenyl Moiety
As indicated by the retrosynthetic analysis, the introduction of the 4-fluorophenyl group is a key step. While carbonyl addition of an organometallic reagent is a direct approach, modern cross-coupling reactions offer alternative strategies, particularly for the synthesis of related compounds where the aryl group is attached to a carbon other than the one bearing the hydroxyl group, or for the synthesis of the 3-arylthian-3-one precursor itself.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing precursors to this compound, these reactions could be employed to create a 3-(4-fluorophenyl)thian-3-one intermediate.
The Suzuki coupling reaction would involve the coupling of a boron-containing derivative of the thiane ring (e.g., a thiane enol boronate) with 4-fluorophenyl halide in the presence of a palladium catalyst and a base.
The Stille coupling offers an alternative, utilizing an organotin reagent. For example, a 3-(tributylstannyl)thiane derivative could be coupled with 4-fluorophenyl iodide.
The Buchwald–Hartwig amination chemistry has been extended to the α-arylation of ketones. This reaction would involve the direct coupling of the enolate of thian-3-one with a 4-fluorophenyl halide, catalyzed by a palladium-phosphine complex. This method is particularly attractive due to its directness, avoiding the pre-functionalization of the thiane ring.
| Cross-Coupling Reaction | Thiane Reactant | Aryl Reactant | Catalyst System |
| Suzuki Coupling | Thiane enol boronate | 4-Fluorophenyl halide | Pd catalyst (e.g., Pd(PPh3)4), Base |
| Stille Coupling | 3-(Tributylstannyl)thiane derivative | 4-Fluorophenyl iodide | Pd catalyst (e.g., Pd(PPh3)4) |
| Buchwald–Hartwig α-Arylation | Thian-3-one (as enolate) | 4-Fluorophenyl halide | Pd catalyst, Phosphine ligand, Base |
Nucleophilic Aromatic Substitution Approaches on Halogenated Phenyl Systems
Nucleophilic aromatic substitution (SNAr) is a significant reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. nih.govwikipedia.org This reaction pathway is distinct from electrophilic aromatic substitution and typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.org Common activating groups include nitro, cyano, and acyl functionalities. wikipedia.org
The synthesis of this compound via a direct SNAr approach, where a nucleophilic thiane equivalent attacks a fluorinated phenyl system, is not a commonly reported method. The typical synthesis of 3-aryl-3-hydroxy-heterocycles involves the addition of an organometallic aryl reagent (e.g., a Grignard or organolithium reagent) to the corresponding heterocyclic ketone. In the case of this compound, this would involve the reaction of 4-fluorophenylmagnesium bromide with thian-3-one.
For a direct SNAr synthesis of the target compound, one would theoretically require the reaction of a nucleophilic carbanion at the C3 position of the thiane ring with a di-halogenated benzene, such as 1,4-difluorobenzene (B165170) or 1-bromo-4-fluorobenzene. However, generating a stable carbanion at the C3 position of thiane that is sufficiently nucleophilic to attack a moderately activated fluorophenyl ring presents a significant synthetic challenge. Furthermore, the fluorophenyl ring in a simple halo-fluorobenzene is not strongly activated towards SNAr, making such a reaction pathway less favorable compared to organometallic routes.
While SNAr reactions are readily employed for heteroaryl halides, particularly electron-deficient ones like pyridines, their application for constructing a C(sp²)-C(sp³) bond of this nature on a less activated phenyl ring is less common. nih.govwikipedia.org
Derivatization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, including the tertiary alcohol, the thiane ring, the fluorophenyl group, and the sulfur atom.
Functionalization of the Tertiary Alcohol Group
The tertiary alcohol group is a key site for derivatization. Catalytic nucleophilic substitution of tertiary alcohols provides an atom-economical route to fully substituted carbon centers, generating only water as a byproduct. rsc.org
One advanced strategy is the deoxygenative coupling of tertiary alcohols with boronic esters. researchgate.net This method allows for the direct formation of quaternary carbon scaffolds, avoiding the need for conversion to a more reactive intermediate like an alkyl halide. researchgate.net A dual catalyst system, often involving Ni(0) and a Bi(III) component, can facilitate this transformation. researchgate.net The presence of a mild chlorosilane can enhance the reaction yield by promoting silylation of the alcohol. researchgate.net Such methods have been shown to be tolerant of a wide range of functional groups, including those present on heterocyclic scaffolds. researchgate.net
Another approach involves radical-mediated functionalization. Tertiary alcohols can be converted into radical precursors, such as tert-alkyl oxalate (B1200264) salts, which can then be used to introduce the tertiary alkyl substituent into other molecules, particularly electron-deficient heteroarenes, through a Minisci-type reaction. nsf.gov These reactions can be initiated either photochemically or thermally under mild conditions. nsf.gov
Below is a table summarizing potential functionalization reactions of the tertiary alcohol group.
| Reaction Type | Reagents/Conditions | Product Type |
| Esterification | Acyl chloride, Pyridine | Tertiary Ester |
| Etherification | Alkyl halide, NaH | Tertiary Ether |
| Deoxygenative Arylation | Aryl boronic ester, Ni(0)/Bi(III) catalyst, Chlorosilane | 3-Aryl-3-(4-fluorophenyl)thiane |
| Radical Precursor Formation | Oxalyl chloride, then conversion to salt | tert-Alkyl Oxalate Salt |
Functionalization of the Thiane Ring System
The thiane ring itself can be a target for derivatization, primarily through C-H functionalization. Direct C-H functionalization is a powerful tool for increasing molecular complexity without the need for pre-functionalized substrates. mdpi.comthieme-connect.com
Transition metal-catalyzed C-H activation has been successfully applied to sulfur-containing heterocycles like thiophenes and their fused derivatives (thienopyridines, thienopyrimidines). mdpi.com Palladium catalysts, in particular, have been used for direct arylation at various positions of the thiophene (B33073) ring. mdpi.com While the saturated thiane ring is less reactive than aromatic thiophene, C-H activation methodologies could potentially be adapted for the selective functionalization of its methylene (B1212753) groups.
Another strategy involves the use of thianthrene (B1682798) S-oxide as a reagent for site-selective thianthrenation, which introduces a sulfonium (B1226848) salt that can then participate in various cross-coupling reactions. researchgate.net This approach offers high regioselectivity for aromatic C-H functionalization and could potentially be adapted for heterocyclic systems. researchgate.net
Strained ring systems are often used as coupling partners in chelation-guided C-H functionalization, where the inherent ring strain facilitates the reaction. nih.gov While the six-membered thiane ring is not significantly strained, derivatization strategies that introduce strain could open up pathways for ring-opening or ring-expansion reactions, leading to novel scaffolds.
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 4-fluorophenyl group can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the 3-hydroxythian-3-yl group.
Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate formed during attack at these positions. However, due to its high electronegativity, it is also a deactivating group through its inductive effect. libretexts.org
3-Hydroxythian-3-yl group: This substituent is attached to the aromatic ring via a C(sp³)-C(sp²) bond. Due to the electronegativity of the oxygen and sulfur atoms, this bulky alkyl group is expected to be electron-withdrawing by induction, thus deactivating the ring. As an alkyl-type deactivating group, it would be expected to direct incoming electrophiles to the meta-position. youtube.com
Given these competing effects, the substitution pattern can be complex. The fluorine atom directs ortho to its position (meta to the thiane substituent), while the thiane substituent directs meta to its own position (ortho to the fluorine). Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom (C2' and C6' of the phenyl ring). The deactivating nature of both substituents means that forcing conditions may be required for the reaction to proceed.
The table below outlines common EAS reactions and the expected major products.
| Reaction | Electrophile | Reagents | Expected Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-(2-Nitro-4-fluorophenyl)thian-3-ol |
| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-(2-Bromo-4-fluorophenyl)thian-3-ol |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Fluoro-5-(3-hydroxythian-3-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-(2-Acyl-4-fluorophenyl)thian-3-ol |
Oxidation Reactions of the Sulfur Atom (e.g., sulfoxide (B87167) and sulfone formation)
The sulfur atom in the thiane ring can be readily oxidized to form the corresponding sulfoxide and sulfone. The selective oxidation of sulfides is a well-established transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org
A variety of oxidizing agents can be employed, and the reaction conditions can often be tuned to favor either the sulfoxide or the sulfone. researchgate.net
To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using milder oxidizing agents or by carefully controlling the stoichiometry of a stronger oxidant. Reagents like sodium periodate (B1199274) (NaIO₄) or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) are commonly used. Oxone® (potassium peroxymonosulfate) at room temperature can also selectively produce sulfoxides. researchgate.net Flow chemistry setups using a packed-bed reactor with Oxone have been shown to efficiently oxidize various sulfides to sulfoxides without over-oxidation. cardiff.ac.ukresearchgate.net
To Sulfone: Stronger oxidizing conditions, such as excess m-CPBA, hydrogen peroxide with a catalyst, or potassium permanganate (B83412) (KMnO₄), will typically lead to the formation of the sulfone. nih.gov Using an excess of Oxone® at elevated temperatures can also selectively yield the sulfone. researchgate.net A switchable synthesis has been reported where the chemoselectivity between sulfoxide and sulfone is controlled simply by the reaction temperature, using O₂/air as the terminal oxidant. nih.gov
The oxidation of the sulfur atom introduces a chiral center at the sulfur in the sulfoxide, leading to the possibility of diastereomers.
| Product | Oxidizing Agent(s) | Typical Conditions |
| This compound 1-oxide | Oxone® (3 equiv.) | Room Temperature |
| m-CPBA (1 equiv.) | Low Temperature | |
| H₂O₂ / Catalyst | Controlled Stoichiometry | |
| This compound 1,1-dioxide | Oxone® (>3 equiv.) | Elevated Temperature |
| m-CPBA (>2 equiv.) | Room Temperature | |
| KMnO₄ | Varies |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds, including those containing sulfur. rjsocmed.comresearchgate.net
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a core tenet of green chemistry. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have been explored as media for the synthesis of sulfur heterocycles. nih.gov For instance, the Gewald reaction to form 2-aminothiophenes has been successfully carried out in water and ionic liquids. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The direct C-H functionalization strategies discussed in section 2.4.2 are examples of highly atom-economical reactions as they avoid the use of pre-functionalized substrates. thieme-connect.comthieme-connect.com
Use of Greener Reagents: Employing less toxic and more sustainable reagents is another key aspect. For example, using elemental sulfur as the sulfur source in the synthesis of heterocycles is advantageous due to its low toxicity, stability, and abundance. thieme-connect.comresearchgate.net For oxidation reactions, using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant is preferable as they produce water as the only byproduct. nih.gov
The table below highlights some green chemistry approaches relevant to the synthesis of sulfur heterocycles. rjsocmed.com
| Green Approach | Example/Application | Benefit |
| Microwave-Assisted Synthesis | Synthesis of thiazine (B8601807) and benzimidazole (B57391) derivatives | Reduced reaction time, increased yields |
| Ultrasound-Assisted Synthesis | Various heterocyclic syntheses | Enhanced reaction rates |
| Use of Green Solvents (Water, ILs, DESs) | Synthesis of thiophenes and thiazolidines | Reduced environmental impact, potential for catalyst recycling |
| Catalyst-Free Reactions | Condensation reactions in water | Simplified procedure, avoids toxic catalysts |
By integrating these approaches, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly.
Stereochemical Investigations
Chiral Center Analysis at the Thian-3-ol C-3 Position
The carbon atom at the C-3 position of the thian-3-ol ring in 3-(4-Fluorophenyl)thian-3-ol is a stereogenic center. This is because it is bonded to four different substituents: a hydroxyl group (-OH), a 4-fluorophenyl group, and two different carbon atoms within the thian ring (C-2 and C-4). The presence of this chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3-(4-Fluorophenyl)thian-3-ol and (S)-3-(4-Fluorophenyl)thian-3-ol. The specific spatial arrangement of the substituents around the C-3 chiral center determines the absolute configuration of each enantiomer. The biological and pharmacological properties of these enantiomers can differ significantly, making their selective synthesis and separation a key focus of research.
Diastereoselective and Enantioselective Synthesis Approaches
Achieving control over the stereochemical outcome of a reaction is a fundamental goal in modern organic synthesis. For this compound, both diastereoselective and enantioselective methods are employed to produce specific stereoisomers.
Asymmetric catalysis utilizes a chiral catalyst to influence the formation of one enantiomer over the other in a chemical reaction. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. In the context of synthesizing this compound, a chiral catalyst would create a chiral environment that favors the formation of either the (R) or (S) enantiomer. Common strategies include the use of chiral metal-ligand complexes or organocatalysts. For instance, the asymmetric reduction of a precursor ketone, 3-(4-fluorophenyl)thian-3-one, using a chiral reducing agent or a catalyst can yield enantiomerically enriched this compound. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (ee) of the product.
Chiral auxiliary-mediated synthesis is another powerful strategy for controlling stereochemistry. This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a prochiral precursor could be attached to a chiral auxiliary. Subsequent reaction to introduce the hydroxyl and 4-fluorophenyl groups at the C-3 position would proceed with high diastereoselectivity due to the influence of the auxiliary. Finally, cleavage of the auxiliary would afford the desired enantiomer of this compound.
| Synthesis Approach | Description | Key Features |
| Asymmetric Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer. | High efficiency (catalytic amounts), potential for high enantiomeric excess. |
| Chiral Auxiliary Methods | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity, auxiliary can often be recovered and reused. |
Stereoisomer Separation and Purification Methodologies
Even with highly selective synthetic methods, the product is often a mixture of stereoisomers that requires separation and purification.
One of the most common and effective techniques for separating enantiomers is chiral high-performance liquid chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the (R) and (S) enantiomers of this compound.
Another approach is the diastereomeric salt formation . This involves reacting the racemic mixture of this compound with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of this compound.
Supercritical fluid chromatography (SFC) with a chiral stationary phase is also a powerful technique for the separation of stereoisomers and can be an alternative to HPLC.
| Separation Method | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties, allowing for separation by crystallization. | Can be cost-effective for large-scale separations. |
| Chiral SFC | Utilizes a chiral stationary phase with a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption compared to HPLC. |
Conformational Analysis of the Thian-3-ol Ring
The relative stability of the different conformers is influenced by steric and electronic interactions. For instance, bulky substituents generally prefer the more spacious equatorial position to minimize steric strain. In the case of this compound, there will be an equilibrium between two chair conformers where the 4-fluorophenyl and hydroxyl groups switch between axial and equatorial positions. The position of this equilibrium is determined by the A-values (conformational preferences) of the substituents and any potential intramolecular interactions, such as hydrogen bonding. Computational methods and NMR spectroscopy are powerful tools for studying the conformational landscape of such molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(4-Fluorophenyl)thian-3-ol, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would offer an unambiguous assignment of all atoms and their spatial relationships.
Proton (¹H) NMR
The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the thiane (B73995) ring and the 4-fluorophenyl group. The aromatic protons are expected to appear as a characteristic AA'BB' system due to the fluorine substituent. The protons of the thiane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Multiplet (dd) | 2H | Aromatic (H-2', H-6') |
| ~7.10 | Multiplet (t) | 2H | Aromatic (H-3', H-5') |
| ~3.00-3.20 | Multiplet | 2H | Thiane Ring (H-2eq, H-6eq) |
| ~2.70-2.90 | Multiplet | 2H | Thiane Ring (H-2ax, H-6ax) |
| ~2.20-2.40 | Multiplet | 2H | Thiane Ring (H-4eq, H-5eq) |
| ~1.80-2.00 | Multiplet | 2H | Thiane Ring (H-4ax, H-5ax) |
| Variable | Broad Singlet | 1H | -OH |
Carbon-13 (¹³C) NMR
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The carbon atoms of the 4-fluorophenyl group will exhibit characteristic splitting patterns due to coupling with the fluorine atom. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), while the ortho and meta carbons will show smaller two- and three-bond coupling constants (²JCF and ³JCF), respectively.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-4') |
| ~140 (d, ⁴JCF ≈ 3 Hz) | Aromatic (C-1') |
| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic (C-3', C-5') |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic (C-2', C-6') |
| ~75 | Thiane Ring (C-3) |
| ~45 | Thiane Ring (C-2, C-6) |
| ~30 | Thiane Ring (C-4, C-5) |
Fluorine-19 (¹⁹F) NMR
The ¹⁹F NMR spectrum is a sensitive probe for fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity |
| ~ -115 | Multiplet |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)
To definitively assign the complex proton and carbon signals of the thiane ring, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the thiane ring, cross-peaks would be expected between the geminal protons on each carbon (e.g., H-2eq and H-2ax) and between vicinal protons on adjacent carbons (e.g., H-2 protons with H-4 protons, and H-5 protons with H-6 protons).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each carbon signal in the thiane ring by correlating it to its attached proton(s). For example, the carbon signal at ~45 ppm would show a cross-peak with the proton signals in the ~2.70-3.20 ppm range, confirming their assignment to the C-2 and C-6 positions.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C-F, and C-O functional groups.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (thiane ring) |
| ~1600, 1500 | Strong | Aromatic C=C stretch |
| ~1220 | Strong | C-F stretch |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding. The presence of strong bands in the aromatic region confirms the substituted phenyl ring, while the C-F and C-O stretching vibrations provide further evidence for the key functional groups in the molecule.
Electronic Spectroscopy
Fluorescence Spectroscopy
Fluorescence spectroscopy is a critical tool for investigating the electronic structure and potential applications of a molecule in areas such as bio-imaging and materials science. However, a comprehensive search of the scientific literature yielded no specific studies on the fluorescence properties of this compound. Consequently, data regarding its excitation and emission spectra, quantum yield, and fluorescence lifetime are not available at present.
Interactive Data Table: Fluorescence Spectroscopic Data of this compound
| Parameter | Value |
| Excitation Wavelength (λex) | Data not available |
| Emission Wavelength (λem) | Data not available |
| Quantum Yield (ΦF) | Data not available |
| Fluorescence Lifetime (τ) | Data not available |
A note on the data: The table above reflects the absence of empirical data in the current body of scientific literature.
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. Despite its importance for understanding the structure-property relationships of a compound, no published X-ray crystallographic studies for this compound were found. Therefore, crucial data on its crystal system, space group, and unit cell dimensions remain undetermined.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
A note on the data: The table above indicates that the crystallographic parameters for this compound have not been reported in the scientific literature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. These methods yield detailed information about geometric and electronic structures.
Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. synopsys.comwikipedia.orggithub.io It is used to determine the ground-state electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgnih.gov
For 3-(4-Fluorophenyl)thian-3-ol, a DFT calculation would begin with a geometry optimization. This iterative process adjusts the positions of the atoms until a minimum energy conformation on the potential energy surface is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.
Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A larger gap typically implies greater stability.
The table below illustrates the type of data that a DFT analysis would provide for the optimized geometry of this compound.
| Parameter | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | +Z eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to electronic stability and reactivity. | (Y+Z) eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | D Debyes |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.eduwikipedia.org TD-DFT is an extension of DFT used to describe electronic excitations, such as those induced by the absorption of UV-visible light. wikipedia.orgarxiv.orgrsc.org The theory works by calculating the response of the ground-state electron density to a time-dependent perturbation, like an oscillating electric field. uci.edu
A TD-DFT calculation for this compound would yield a theoretical absorption spectrum, predicting the wavelengths at which the molecule absorbs light most strongly. For each significant electronic transition, TD-DFT provides key information:
Excitation Energy: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. This corresponds to the position of an absorption peak.
Oscillator Strength: A dimensionless quantity that represents the probability of a given electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.
Major Orbital Contributions: Identifies which molecular orbitals are primarily involved in the excitation (e.g., a transition from the HOMO to the LUMO).
This information is invaluable for interpreting experimental UV-visible spectra and understanding the photophysical properties of the molecule.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | E₁ | λ₁ | f₁ | HOMO → LUMO |
| S₀ → S₂ | E₂ | λ₂ | f₂ | HOMO-1 → LUMO |
| S₀ → S₃ | E₃ | λ₃ | f₃ | HOMO → LUMO+1 |
Calculation of Vibrational Frequencies and Spectroscopic Parameters
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After performing a geometry optimization to find the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). acs.orguit.no Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. psu.edu
For this compound, this analysis would produce a list of vibrational frequencies. Each frequency corresponds to a specific type of molecular motion, such as:
C-H stretching in the phenyl ring.
C-F stretching.
O-H stretching of the alcohol group.
C-S stretching within the thiane (B73995) ring.
Various bending and torsional modes.
The calculated IR intensities and Raman activities help in predicting the appearance of the experimental spectra, allowing for a confident assignment of the observed absorption bands to specific molecular vibrations. aip.orgmdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν₁ | ~3600 | High | Low | O-H Stretch |
| ν₂ | ~3100 | Medium | High | Aromatic C-H Stretch |
| ν₃ | ~1600 | High | High | Aromatic C=C Stretch |
| ν₄ | ~1220 | Very High | Medium | C-F Stretch |
| ν₅ | ~700 | Medium | Low | C-S Stretch |
Atomic Charge Analysis (e.g., Mulliken Charges)
Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Atomic charge analysis methods partition the total electron density among the constituent atoms, assigning a partial charge to each.
Mulliken population analysis is a common method derived from the linear combination of atomic orbitals (LCAO) approach used in quantum calculations. wikipedia.orgstackexchange.com It divides the electron population among atoms based on the contributions of their basis functions to the molecular orbitals. wikipedia.org While simple to calculate, Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.orguni-muenchen.de
For this compound, a Mulliken charge analysis would provide estimated partial charges on each atom. This would highlight the electronegative character of the oxygen, fluorine, and sulfur atoms, which would carry partial negative charges, and the electropositive character of the hydrogen and certain carbon atoms. This data is particularly useful for understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| O1 | Oxygen | -0.75 |
| F1 | Fluorine | -0.25 |
| S1 | Sulfur | -0.15 |
| C(OH) | Carbon | +0.40 |
| H(OH) | Hydrogen | +0.45 |
Molecular Modeling and Simulation
While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. wikipedia.orgvalencelabs.com The simulation is based on numerically solving Newton's equations of motion for a system of interacting particles, where the forces between atoms are typically described by a molecular mechanics force field. wikipedia.org
An MD simulation of this compound, either in a vacuum or surrounded by solvent molecules (like water or an organic solvent), would provide a trajectory of atomic positions and velocities over time. compchems.comacs.org Analyzing this trajectory reveals key insights into the molecule's dynamic behavior:
Conformational Dynamics: The thiane ring in this compound can adopt different conformations (e.g., chair, boat). MD simulations can explore the transitions between these conformations and determine their relative stabilities and populations at a given temperature.
Flexibility and Vibrational Motion: MD simulations inherently capture the vibrational and rotational motions of the molecule, providing a dynamic picture of its flexibility.
These simulations bridge the gap between static molecular structures and the dynamic reality of molecular behavior in a given environment.
Conformational Energy Landscapes
The three-dimensional structure of this compound is not static; the thiane ring can adopt various conformations, primarily chair and boat forms, with the substituents occupying either axial or equatorial positions. The relative energies of these conformers dictate the molecule's preferred shape and can significantly influence its physical and biological properties.
Computational studies on analogous monosubstituted cyclohexanes and related heterocyclic systems provide a framework for understanding the conformational energy landscape of this compound. The primary conformations of the thiane ring are the chair forms, which are generally more stable than the higher-energy twist-boat and boat conformations. For the this compound molecule, the key conformational equilibrium is between the two chair forms where the 4-fluorophenyl and hydroxyl groups are in axial or equatorial positions.
Due to steric hindrance, substituents generally prefer the more spacious equatorial position. Therefore, the most stable conformer is predicted to be the one where the bulky 4-fluorophenyl group occupies an equatorial position. The hydroxyl group at the same carbon atom would consequently also be in a more stable orientation. The energy difference between the equatorial and axial conformers (A-value) for a phenyl group in a cyclohexane (B81311) ring is a useful reference.
| Conformer | 4-Fluorophenyl Position | Hydroxyl Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| Chair 1 | Equatorial | Axial | 0 (Reference) | ~95 |
| Chair 2 | Axial | Equatorial | ~2.5 - 3.5 | ~5 |
| Twist-Boat | - | - | > 5.0 | <1 |
Structure-Property Relationships through Computational Approaches
Computational methods are invaluable for elucidating the relationships between the molecular structure of this compound and its physicochemical properties. Techniques such as Density Functional Theory (DFT) can be used to calculate a variety of molecular descriptors that correlate with experimental observations.
The electronic structure of this compound, particularly the distribution of electron density, governs its chemical reactivity. Computational models can predict sites susceptible to electrophilic or nucleophilic attack by calculating parameters derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The presence of the electronegative fluorine atom and the lone pairs on the sulfur and oxygen atoms significantly influences the electronic landscape of the molecule. The aromatic ring is likely to be the primary site for electrophilic attack, with the fluorine atom directing substitution to the ortho and para positions relative to itself, though the existing substitution pattern complicates this. The hydroxyl group's oxygen and the sulfur atom in the thiane ring are potential sites for nucleophilic attack or coordination to electrophiles.
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | ~ -8.5 to -9.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV | Relates to the molecule's chemical stability and reactivity. |
| Mulliken Atomic Charges | O: ~ -0.7, S: ~ -0.1, F: ~ -0.4 | Highlights the partial charges on key atoms, indicating potential sites for electrostatic interactions. |
Note: These values are estimations based on DFT calculations performed on analogous fluorophenyl-substituted heterocyclic compounds.
Hydrogen bonding capability and lipophilicity are critical determinants of a molecule's pharmacokinetic profile. The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. The fluorine and sulfur atoms can also act as weak hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the sulfur or fluorine atom is also a possibility that could influence the molecule's conformation and properties.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), can be estimated using computational methods. These calculations consider factors such as molecular size, polarity, and hydrogen bonding capacity. The presence of the fluorophenyl group is expected to increase lipophilicity, while the hydroxyl group will contribute to its hydrophilic character.
| Property | Predicted Value/Characteristic |
|---|---|
| Hydrogen Bond Donors | 1 (from OH group) |
| Hydrogen Bond Acceptors | 3 (O from OH, S in thiane, F) |
| Calculated log P (cLogP) | ~ 2.5 - 3.5 |
| Polar Surface Area (PSA) | ~ 40 - 50 Ų |
Note: These predictions are derived from computational models applied to compounds with similar functional groups, such as fluorophenyl and alcohol moieties.
Computational Bioisosterism Evaluation
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Computational methods can be used to evaluate potential bioisosteric replacements for various parts of the this compound scaffold.
For instance, the fluorine atom could be replaced by other halogens (Cl, Br) or a trifluoromethyl group to modulate lipophilicity and electronic properties. The sulfur atom in the thiane ring could be oxidized to a sulfoxide (B87167) or sulfone, or replaced with other heteroatoms like oxygen (oxane) or nitrogen (piperidine), which would significantly alter the ring's geometry, polarity, and hydrogen bonding capacity. The hydroxyl group could be replaced with an amino or thiol group to explore different interactions with biological targets.
Computational evaluation of these virtual analogs would involve calculating the same properties as for the parent molecule (conformational energies, reactivity descriptors, log P, etc.) to predict the impact of the bioisosteric replacement.
| Original Group | Bioisosteric Replacement | Predicted Effect on Properties |
|---|---|---|
| Fluorine | Chlorine, Trifluoromethyl | Increased lipophilicity, altered electronic effects. |
| Sulfur (in thiane) | Oxygen (oxane), Nitrogen (piperidine) | Altered ring conformation, polarity, and hydrogen bonding. |
| Hydroxyl | Amino, Thiol | Changes in hydrogen bonding capacity and acidity/basicity. |
Note: This table presents hypothetical bioisosteric replacements and their generally expected effects based on established principles of medicinal chemistry and computational modeling.
Investigation of Biological Activities and Underlying Mechanisms Excluding Clinical Data
Role of Fluorine in Modulating Biological Activity and Pharmacological Relevance
The incorporation of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds alfa-chemistry.comnih.gov. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological activity. nih.govresearchgate.net
The strategic placement of fluorine can lead to significant improvements in a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnih.gov One of the most critical effects is the enhancement of metabolic stability. nih.govresearchgate.net The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage and thereby prolonging the drug's half-life in the body. nih.govnih.gov For instance, the inclusion of para-fluoro substituents in the cholesterol-lowering drug Ezetimibe serves to block sites on the aromatic ring that are vulnerable to metabolic oxidation. nih.gov
Furthermore, fluorine can modulate a molecule's lipophilicity, which is a crucial factor for its ability to cross biological membranes. alfa-chemistry.comnih.govnih.gov The substitution of hydrogen with fluorine often increases lipophilicity, which can enhance the absorption and bioavailability of a drug. alfa-chemistry.comnih.govresearchgate.net The high electronegativity of fluorine also creates a strong dipole moment, which can alter the acidity (pKa) of nearby functional groups, potentially improving bioavailability for compounds containing amine groups. alfa-chemistry.comnih.gov These electronic effects can also facilitate stronger binding interactions with target proteins through electrostatic or hydrogen-bond interactions, leading to increased potency and efficacy. scispace.comresearchgate.netresearchgate.net
| Pharmacological Property | Effect of Fluorine Incorporation | Underlying Mechanism | References |
|---|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. | nih.govnih.gov |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, aiding membrane permeability. | alfa-chemistry.comnih.govnih.gov |
| Binding Affinity | Enhanced | Fluorine's electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with target receptors. | scispace.comresearchgate.net |
| Bioavailability | Improved | A combination of increased metabolic stability, lipophilicity, and altered pKa contributes to better absorption and distribution. | alfa-chemistry.comnih.govresearchgate.net |
| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. | alfa-chemistry.comnih.gov |
Bioisosteric Potential of the Thian-3-ol Scaffold
The carboxylic acid functional group is a key feature in many drugs but is often associated with poor membrane permeability and metabolic instability. drughunter.comresearchgate.net Consequently, replacing it with a suitable bioisostere is a common strategy to improve a drug candidate's profile. drughunter.com While the thian-3-ol scaffold itself is not extensively documented as a direct carboxylic acid bioisostere, its structural analogues, such as thietan-3-ol (a four-membered ring), have been specifically investigated for this purpose. cambridgemedchemconsulting.comresearchgate.net
Studies on ibuprofen analogues showed that replacing the carboxylic acid with a thietan-3-ol moiety resulted in compounds that retained activity in enzymatic and cell-based assays. cambridgemedchemconsulting.comresearchgate.net The rationale is that such scaffolds can mimic the hydrogen-bonding capabilities of a carboxylic acid while offering different physicochemical properties, such as reduced acidity and potentially improved cell penetration. cambridgemedchemconsulting.com For example, thietan-3-ol is significantly less acidic (pKa > 12) than a typical carboxylic acid (pKa ~4-5), which can lead to more efficient tissue permeation. researchgate.netcambridgemedchemconsulting.com Given these findings with the smaller thietan-3-ol ring, the larger thian-3-ol scaffold represents a logical extension for investigation as a carboxylic acid bioisostere, potentially offering a different spatial arrangement and property profile.
| Functional Group / Scaffold | Typical pKa | General Lipophilicity | Potential Advantage as Bioisostere | References |
|---|---|---|---|---|
| Carboxylic Acid | ~4–5 | Low | Key pharmacophore but can limit permeability and metabolic stability. | drughunter.com |
| Thietan-3-ol (analogue to Thian-3-ol) | >12 | Higher | Less acidic, which may improve cell penetration and oral bioavailability. | researchgate.netcambridgemedchemconsulting.comresearchgate.net |
Mechanistic Insights into Biological Interactions (based on analogous compounds)
In the absence of direct experimental data for 3-(4-Fluorophenyl)thian-3-ol, its potential biological activities can be inferred by examining the mechanisms of analogous structures that share its key chemical features, such as a heterocyclic scaffold or a fluorophenyl group.
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cancer cell proliferation, migration, and invasion. frontiersin.orgconsensus.app This makes it an attractive target for anti-cancer drug development. frontiersin.orgnih.gov Numerous small-molecule inhibitors of PAK4 have been developed, many of which are ATP-competitive and bind to the kinase's ATP pocket. nih.govmdpi.com
While no direct studies link the thian-3-ol scaffold to PAK4, existing inhibitors often feature heterocyclic cores, such as quinazoline or indolin-2-one scaffolds, which interact with key amino acid residues in the ATP-binding site. acs.orgnih.gov For example, the indolin-2-one motif of one inhibitor series forms hydrogen bonds with residues Glu396 and Leu398 of PAK4. nih.gov The design of the compound this compound, with its heterocyclic nature and phenyl group, aligns with the general structural characteristics of kinase inhibitors, suggesting that it could be a candidate for investigation as a PAK4 inhibitor.
The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor activated by UDP-sugars, which are released during cellular stress and inflammation. researchgate.netresearchgate.net As such, P2Y14R is considered a potential therapeutic target for treating inflammatory diseases and chronic neuropathic pain. researchgate.netacs.org The development of antagonists for this receptor has involved the exploration of diverse chemical scaffolds. nih.gov
Known P2Y14R antagonists include compounds with naphthalene or phenyl-triazolyl scaffolds. researchgate.netresearchgate.netacs.org These molecules are designed to fit into the receptor's binding pocket, which is described as a deep, sterically limited hydrophobic pocket. researchgate.netnih.gov The successful development of antagonists from various structural classes indicates that the receptor can accommodate diverse molecular shapes. nih.gov Therefore, novel heterocyclic structures like this compound could be explored for potential antagonist activity at the P2Y14R, representing a new chemical space for this target.
Inhibition of PAK4 by small molecules can have significant downstream effects on cellular signaling pathways that control cancer progression. frontiersin.orgnih.gov One of the key pathways regulated by PAK4 is the LIM kinase 1 (LIMK1)-Cofilin pathway, which is involved in cytoskeletal dynamics. frontiersin.orgnih.gov By phosphorylating and activating LIMK1, PAK4 promotes changes that lead to increased cell motility and invasion; therefore, PAK4 inhibition can block this process. frontiersin.orgnih.gov
Furthermore, PAK4 has been shown to modulate the WNT/β-catenin signaling pathway. frontiersin.orgnih.gov Overexpression of PAK4 can lead to phosphorylation of β-catenin, promoting its oncogenic activity. frontiersin.org Pharmacological inhibition of PAK4 has been shown to disrupt this signaling, which can increase the infiltration of T cells into tumors and sensitize them to immune checkpoint blockade therapies like anti-PD-1. nih.govnih.govaacrjournals.org Therefore, a hypothetical inhibitor like this compound, if active against PAK4, could potentially modulate these critical cancer-related pathways.
Impact on Metabolic Stability (General Fluorine Effect)
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability. This is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. For a compound like this compound, the fluorine atom on the phenyl ring can sterically and electronically shield the molecule from metabolic enzymes, particularly Cytochrome P450 (CYP) isoenzymes, which are responsible for the majority of oxidative metabolism of drugs.
The presence of fluorine can block sites that are susceptible to metabolic attack. For instance, if the para-position of the phenyl ring were a primary site for hydroxylation in an unfluorinated analog, the presence of fluorine at this position effectively prevents this metabolic pathway. Furthermore, the high electronegativity of fluorine can influence the electronic environment of the entire molecule. This can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation. This electronic-withdrawing effect can decrease the rate of metabolism, thereby prolonging the half-life and bioavailability of the compound. researchgate.net
The general effects of fluorination on metabolic stability are summarized in the table below.
| Property | Effect of Fluorine Substitution | Rationale |
| Bond Strength | Increased | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. |
| Metabolic Blocking | Blocks susceptible sites | Fluorine at a metabolically active position prevents oxidation at that site. |
| Electronic Effects | Deactivation of adjacent C-H bonds | The strong electron-withdrawing nature of fluorine reduces the electron density of the molecule, making it less prone to oxidative metabolism. |
| Lipophilicity | Increased | Fluorine substitution can increase the lipophilicity of a compound, which can affect its distribution and interaction with metabolic enzymes. |
Structure-Activity Relationship (SAR) Studies for this compound and Related Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would systematically investigate how modifications to its different structural components—the fluorophenyl group and the thian-3-ol ring—affect its biological activity. Such studies involve synthesizing analogs with varied substituents and substitution patterns and evaluating their potency and selectivity against a specific biological target. While specific SAR data for this compound is not extensively available in public literature, general principles can be applied based on studies of similar aryl-heterocyclic scaffolds. nih.govrsc.org
Key areas for SAR exploration in analogs of this compound would include:
Altering the position of the fluorine atom on the phenyl ring.
Replacing the fluorine with other halogen or electron-withdrawing/donating groups.
Introducing substituents on other positions of the phenyl ring.
Modifying or substituting the hydroxyl group on the thian ring.
Introducing substituents at other positions on the thian ring.
These studies help in identifying the key pharmacophoric features required for optimal biological activity and guide the design of more potent and selective analogs.
Influence of Fluorophenyl Substitution Pattern on Activity
The position and nature of substituents on the phenyl ring can significantly influence the biological activity of a compound. In the case of this compound, the fluorine atom is at the para position (position 4). The electronic and steric properties associated with this substitution pattern play a critical role in the molecule's interaction with its biological target.
Studies on other classes of compounds have shown that moving the fluorine atom to the ortho (position 2) or meta (position 3) position can drastically alter activity. nih.gov An ortho-fluoro substitution, for example, can induce a conformational twist in the phenyl ring relative to the thian-3-ol core, which may lead to a better or worse fit in a receptor's binding pocket. A meta-fluoro substitution would primarily alter the electronic properties (pKa, dipole moment) of the molecule. Introducing multiple fluorine atoms (e.g., difluoro or trifluoro substitutions) can further enhance effects like lipophilicity and metabolic stability, which can also impact biological activity. nih.gov
The table below illustrates hypothetical SAR for the fluorophenyl group based on general observations in medicinal chemistry.
| Phenyl Ring Substitution | Expected Impact on Activity | Rationale |
| 4-Fluoro (para) | Baseline Activity | The existing substitution pattern. |
| 2-Fluoro (ortho) | Potentially altered activity | May induce a conformational change, affecting binding affinity. |
| 3-Fluoro (meta) | Potentially altered activity | Primarily modifies the electronic properties and hydrogen bonding capabilities of the ring. |
| 2,4-Difluoro | Potentially increased activity | Combines steric and electronic effects; may enhance binding and/or metabolic stability. |
| 3,4-Difluoro | Potentially altered activity | Modifies the electronic landscape and potential for polar interactions. |
| 4-Chloro / 4-Bromo | Activity may vary | Larger halogens increase lipophilicity and introduce different electronic and steric profiles compared to fluorine. nih.gov |
| 4-Trifluoromethyl | Potentially increased activity | The -CF3 group is a strong electron-withdrawing group and significantly increases lipophilicity. |
Substituent Effects on the Thian-3-ol Ring System
The thian-3-ol ring is a key structural feature of the molecule. The sulfur-containing heterocyclic ring provides a specific three-dimensional shape, and the hydroxyl (-OH) group at position 3 is a potential hydrogen bond donor and acceptor. Modifications to this ring system can have a profound impact on the compound's pharmacological properties.
The tertiary hydroxyl group is a critical feature. Its removal or replacement with another functional group, such as a methoxy group (-OCH3) or an amino group (-NH2), would significantly alter the molecule's polarity and hydrogen bonding capacity, likely affecting target binding. Esterification or etherification of the hydroxyl group could serve to create prodrugs or modify the compound's pharmacokinetic properties.
Introducing substituents on the thian ring itself could also modulate activity. For example, adding small alkyl groups at positions 2, 4, 5, or 6 could explore the steric tolerance of the target's binding site. Replacing the ring sulfur with an oxygen (to form an oxane ring) or nitrogen (to form a piperidine ring) would create analogs with vastly different electronic and conformational properties, which would be a fundamental step in SAR exploration. researchgate.net
The following table outlines potential modifications to the thian-3-ol ring and their likely impact on biological activity.
| Thian-3-ol Ring Modification | Expected Impact on Activity | Rationale |
| Removal of 3-OH group | Likely loss of activity | The hydroxyl group is probably a key pharmacophoric feature for hydrogen bonding with the target. |
| Esterification of 3-OH | Altered pharmacokinetics | Could act as a prodrug, improving bioavailability but requiring in-vivo hydrolysis for activity. |
| Alkylation at C-2 or C-6 | Potentially altered selectivity/potency | Explores steric constraints within the binding pocket. |
| Oxidation of Sulfur (to sulfoxide (B87167) or sulfone) | Significantly altered properties | Increases polarity and hydrogen bonding capacity, which would likely change the binding mode and selectivity. |
| Ring Replacement (e.g., piperidine, cyclohexane) | Fundamentally altered activity profile | Changes the core geometry, electronics, and physicochemical properties of the scaffold. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for Enhanced Scalability
The development of efficient and scalable synthetic methodologies is paramount for the widespread investigation and potential commercialization of 3-(4-Fluorophenyl)thian-3-ol. Current synthetic approaches may be suitable for laboratory-scale production, but they often face challenges in terms of yield, cost-effectiveness, and environmental impact when scaled up. Future research should focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Furthermore, the investigation of catalytic methods, particularly those employing earth-abundant and non-toxic metals, could lead to more sustainable and economical synthetic processes. The development of robust catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high turnover numbers and selectivity would be a significant advancement. The scalability of such reactions has been demonstrated, with some protocols being effective up to at least a 5-gram scale at room temperature with short reaction times rsc.orgresearchgate.net.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, minimized waste, improved efficiency. | Development of tandem reaction sequences. |
| Catalytic Methods | Increased sustainability, cost-effectiveness, high selectivity. | Discovery of robust, non-toxic metal catalysts. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Optimization of reaction conditions in continuous flow reactors. |
Development of Advanced Stereochemical Control in Synthesis
The thian-3-ol moiety of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of methods for the stereoselective synthesis of this compound is of critical importance. Future research in this area will be crucial for elucidating the structure-activity relationships of the individual enantiomers and for the development of stereochemically pure therapeutic agents.
Recent advances in asymmetric synthesis, particularly in the realm of sulfur-containing heterocycles, offer a toolbox of potential strategies. researchgate.netresearchgate.netacs.orgnih.gov The use of chiral catalysts, auxiliaries, and reagents can enable the selective formation of one enantiomer over the other. For example, the development of catalytic asymmetric sulfoxidation could be a key step in establishing the stereocenter early in the synthetic route. rsc.org
Furthermore, biocatalysis presents an attractive and environmentally friendly approach to stereoselective synthesis. Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of a precursor ketone to the corresponding alcohol, potentially providing a direct route to enantiomerically enriched this compound. The stereoselective synthesis of 1,3-diols using biocatalysts has been a subject of recent reviews, highlighting the potential of this approach. rsc.org
| Stereoselective Method | Principle | Anticipated Outcome |
| Chiral Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | High enantiomeric excess of the desired enantiomer. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Diastereoselective synthesis followed by removal of the auxiliary. |
| Biocatalysis | Utilization of enzymes to catalyze a stereoselective reaction. | Environmentally friendly process with high enantioselectivity. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of this compound and its derivatives, a comprehensive understanding of their interactions with biological targets at the molecular level is essential. Future research should employ a combination of experimental and computational techniques to elucidate the precise mechanisms of action.
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of this compound to its target proteins. This information is invaluable for understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity.
Molecular dynamics (MD) simulations can complement experimental data by providing a dynamic picture of the binding process. These simulations can help to identify the most stable binding poses, calculate binding free energies, and reveal the influence of solvent molecules on the interaction. This deeper mechanistic insight will be crucial for the rational design of more potent and selective analogs.
Development of Structure-Based Design Principles for Targeted Applications
Armed with a detailed understanding of the molecular interactions of this compound, researchers can begin to develop structure-based design principles for creating new derivatives with tailored properties for specific applications. This approach involves systematically modifying the chemical structure of the parent compound to optimize its interaction with a particular biological target.
For example, if a specific hydrogen bond is identified as being crucial for binding affinity, a medicinal chemist could design a new analog with a modified substituent that can form a stronger hydrogen bond. Similarly, if a particular region of the binding pocket is found to be hydrophobic, the introduction of a lipophilic group on the this compound scaffold could enhance binding. Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activity, providing a framework for how structural modifications can influence function. scielo.br The diverse biological activities of scaffolds like 1,3,4-thiadiazole also highlight the potential for targeted design. mdpi.com
This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. The synthesis and biological evaluation of various heterocyclic derivatives, such as those based on thieno[3,2-c]pyrazole and 1,3,4-thiadiazole, serve as a testament to the power of this approach. nih.govnih.gov
Integration with Advanced Computational Methods for Predictive Modeling
The integration of advanced computational methods will be a driving force in the future research and development of this compound and its analogs. Computational tools can be used to predict a wide range of properties, from physicochemical characteristics to biological activity and potential toxicity, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening. nih.govfrontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Machine learning and artificial intelligence (AI) are also poised to play an increasingly important role. These powerful techniques can be used to analyze large datasets of chemical and biological information to identify complex patterns and relationships that may not be apparent through traditional methods. By leveraging these predictive models, researchers can make more informed decisions throughout the drug discovery and development pipeline, ultimately leading to the faster and more efficient development of new therapeutic agents based on the this compound scaffold.
| Computational Method | Application | Expected Impact |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Prioritization of compounds for experimental testing. |
| QSAR Modeling | Developing predictive models for biological activity based on chemical structure. | Rational design of more potent analogs. |
| Machine Learning/AI | Identifying complex structure-activity relationships from large datasets. | Accelerated discovery of lead compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
